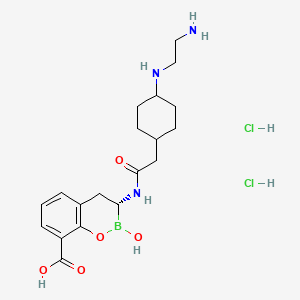

Taniborbactam hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWIMFZHNCBHIX-PPJOBQAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BCl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244235-49-0 | |

| Record name | Taniborbactam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taniborbactam Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance mediated by β-lactamase enzymes.[1] Unlike many existing BLIs, taniborbactam possesses a unique bicyclic boronate structure that confers inhibitory activity against a wide array of β-lactamases, spanning all four Ambler classes (A, B, C, and D).[1][2] This includes serine-β-lactamases (SBLs) and, critically, metallo-β-lactamases (MBLs), which are notoriously difficult to inhibit.[3] This technical guide provides an in-depth exploration of the mechanism of action of taniborbactam hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Taniborbactam is in clinical development in combination with the fourth-generation cephalosporin, cefepime.[2][4]

Core Mechanism of Action

Taniborbactam's primary function is to inhibit β-lactamase enzymes, thereby protecting β-lactam antibiotics from hydrolysis and restoring their antibacterial efficacy.[2] The mechanism of inhibition varies depending on the class of β-lactamase.

Inhibition of Serine-β-Lactamases (Classes A, C, and D)

Against SBLs, taniborbactam acts as a reversible covalent inhibitor .[1][3] The boron atom in taniborbactam's structure forms a covalent bond with the catalytic serine residue in the active site of the SBL.[2][5] This interaction mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] Although the bond is covalent, it is reversible, allowing taniborbactam to dissociate from the enzyme. However, this dissociation is slow, leading to a prolonged residence time in the active site and sustained inhibition.[1]

Inhibition of Metallo-β-Lactamases (Class B)

For MBLs, which utilize zinc ions for catalysis, taniborbactam functions as a competitive inhibitor .[1][3] It binds to the active site of the MBL, preventing the substrate (the β-lactam antibiotic) from accessing the catalytic zinc ions.[5] This inhibition is achieved by interactions between taniborbactam and conserved residues within the MBL active site.[1]

Quantitative Data

The inhibitory potency of taniborbactam has been quantified through various in vitro and in vivo studies.

Table 1: Inhibition Constants (Ki) of Taniborbactam Against Representative β-Lactamases

| β-Lactamase | Ambler Class | Enzyme Subgroup | Ki (μM) |

| SHV-5 | A | ESBL | 0.017[1] |

| KPC-2 | A | Carbapenemase | 0.009[1] |

| CTX-M-15 | A | ESBL | 0.009[1] |

| P99 AmpC | C | Cephalosporinase | 0.002[1] |

| VIM-2 | B | Metallo-β-lactamase | 0.019[1] |

| NDM-1 | B | Metallo-β-lactamase | 0.081[1] |

| IMP-1 | B | Metallo-β-lactamase | >30[1] |

Table 2: In Vitro Activity of Cefepime-Taniborbactam Against Key Pathogens

| Organism (Resistance Mechanism) | Cefepime MIC (μg/mL) | Cefepime-Taniborbactam MIC90 (μg/mL) | Fold-Shift in MIC |

| Escherichia coli (Engineered strains, Classes A, B, C, D) | - | - | Up to 1,024[1] |

| Enterobacterales (Clinical Isolates) | - | 1 | ≥256[1] |

| Pseudomonas aeruginosa (Clinical Isolates) | - | 4 | ≥32[1] |

| KPC-3-producing E. coli | 128 | 4 | 32[3] |

Table 3: Clinical Efficacy of Cefepime-Taniborbactam vs. Meropenem in the CERTAIN-1 Trial (Complicated Urinary Tract Infection)

| Endpoint | Cefepime-Taniborbactam (n=293) | Meropenem (n=143) | Treatment Difference (95% CI) |

| Composite Success (Microbiologic & Clinical) at Test-of-Cure | 70.6%[6][7] | 58.0%[6][7] | 12.6% (3.1 to 22.2)[7] |

| Composite Success at Late Follow-up (Day 28-35) | 63.8%[6] | 51.7%[6] | 12.1% (2.2 to 21.9)[6] |

| Response Rate in Cefepime-Resistant Pathogens | 71%[6] | 53%[6] | - |

| Response Rate in ESBL-producing Pathogens | 71%[6] | 55%[6] | - |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of cefepime-taniborbactam is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

-

Preparation of Antimicrobial Solutions: Stock solutions of cefepime and taniborbactam are prepared. Serial two-fold dilutions of cefepime are made in cation-adjusted Mueller-Hinton broth (CAMHB). Taniborbactam is added to each dilution at a fixed concentration, typically 4 µg/mL.

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of cefepime, in the presence of a fixed concentration of taniborbactam, that completely inhibits visible growth of the organism.

Steady-State Kinetic Analysis for Inhibition Constant (Ki) Determination

The inhibitory activity of taniborbactam against purified β-lactamase enzymes is assessed using steady-state kinetics.

Methodology:

-

Enzyme and Substrate Preparation: Purified β-lactamase enzymes are used. A chromogenic substrate, such as nitrocefin, is commonly employed, as its hydrolysis can be monitored spectrophotometrically.

-

Assay Conditions: Reactions are typically performed in a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature.

-

Measurement of Initial Velocities: The initial rate of substrate hydrolysis by the enzyme is measured in the presence of varying concentrations of taniborbactam.

-

Data Analysis: The data are fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki). For reversible covalent inhibitors, more complex models may be used to determine the rates of association (kon) and dissociation (koff).

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of cefepime-taniborbactam against bacterial infections.

Methodology:

-

Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.

-

Infection: A standardized inoculum of the test bacterium (e.g., P. aeruginosa or K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with cefepime, taniborbactam, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

-

Assessment of Efficacy: At various time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate. Efficacy is typically expressed as the log10 reduction in CFU compared to the control group.

Visualizations

Signaling Pathways and Workflows

References

- 1. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. citedrive.com [citedrive.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]

Taniborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is an investigational, bicyclic boronate β-lactamase inhibitor (BLI) being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] Its significance lies in its broad spectrum of activity, which includes inhibition of both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[2][3] This positions taniborbactam as a promising agent to restore the efficacy of β-lactam antibiotics against multidrug-resistant pathogens, a critical challenge in modern medicine. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of taniborbactam.

Chemical Structure and Properties

Taniborbactam is a synthetic organic molecule containing a unique bicyclic boronate core, which is crucial for its inhibitory activity.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[5] |

| CAS Number | 1613267-49-4[5] |

| Molecular Formula | C₁₉H₂₈BN₃O₅[6] |

| Molecular Weight | 389.26 g/mol [6] |

| Synonyms | VNRX-5133, VNRX5133[5][7] |

Physicochemical Properties

The following table summarizes key physicochemical properties of taniborbactam. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Water Solubility | 0.111 mg/mL (Predicted) | ALOGPS[6] |

| logP | -0.95 (Predicted) | ALOGPS[6] |

| pKa (Strongest Acidic) | 3.78 (Predicted) | ChemAxon[6] |

| pKa (Strongest Basic) | 10.38 (Predicted) | ChemAxon[6] |

| Polar Surface Area | 133.91 Ų (Predicted) | ChemAxon[6] |

| Hydrogen Bond Donors | 5 (Predicted) | ChemAxon[6] |

| Hydrogen Bond Acceptors | 7 (Predicted) | ChemAxon[6] |

| Rotatable Bond Count | 7 (Predicted) | ChemAxon[6] |

Mechanism of Action

Taniborbactam's primary mechanism of action is the inhibition of bacterial β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes, taniborbactam restores the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.

Taniborbactam exhibits a dual mechanism of inhibition:

-

Serine-β-Lactamases (SBLs): It acts as a reversible covalent inhibitor. The boron atom forms a covalent bond with the catalytic serine residue in the active site of the SBL, leading to a stable but reversible complex. This prolonged residence time in the active site effectively sequesters the enzyme.[2][3]

-

Metallo-β-Lactamases (MBLs): Against MBLs, which utilize zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2] It binds to the active site, preventing the substrate from accessing the catalytic zinc ions.

The following diagram illustrates the general mechanism of β-lactamase inhibition by taniborbactam, leading to the potentiation of a β-lactam antibiotic's activity.

Caption: Mechanism of action of taniborbactam in overcoming β-lactamase mediated resistance.

In Vitro Inhibitory Activity

Taniborbactam has demonstrated potent inhibition against a wide range of β-lactamase enzymes, as evidenced by its low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values.

Table of IC₅₀ Values for Taniborbactam Against Various β-Lactamases

| β-Lactamase Target | Enzyme Class | IC₅₀ (nM) |

| KPC-2 | A | 30[5] |

| AmpC | C | 32[5] |

| OXA-48 | D | 42[5] |

| VIM-2 | B | 20[5] |

Table of Kᵢ Values for Taniborbactam Against Serine and Metallo-β-Lactamases

| β-Lactamase | Enzyme Class | Kᵢ (µM) |

| SHV-5 | A | 0.002 - 0.017[8] |

| KPC-2 | A | 0.002 - 0.017[8] |

| CTX-M-15 | A | 0.002 - 0.017[8] |

| P99 AmpC | C | 0.002 - 0.017[8] |

| VIM-2 | B | 0.019[8] |

| NDM-1 | B | 0.081[8] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific assays of taniborbactam are often proprietary. However, the scientific literature provides a general outline of the methodologies employed.

Synthesis of Taniborbactam

The synthesis of taniborbactam is a multi-step process. A key strategic element involves the Matteson homologation, a method for the stereospecific synthesis of α-chloro boronic esters, which serves as a crucial intermediate.[1] The general workflow can be conceptualized as follows:

Caption: Generalized synthetic workflow for taniborbactam.

Methodology Outline:

-

Preparation of the Boronate Ester: The synthesis typically begins with a functionalized benzoic acid derivative which is converted into a boronate ester.

-

Matteson Homologation: The boronate ester undergoes Matteson homologation to introduce a chloromethyl group with stereochemical control, forming a key α-chloro boronic ester intermediate.[1]

-

Side Chain Synthesis: A separate synthetic route is used to prepare the cyclohexylaminoethylacetyl side chain.

-

Coupling and Deprotection: The α-chloro boronic ester is then coupled with the synthesized side chain. Subsequent deprotection steps yield the final taniborbactam molecule.

β-Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of taniborbactam against various β-lactamases is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Methodology Outline:

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and a dilution series of taniborbactam are prepared in a suitable buffer (e.g., phosphate buffer).

-

Pre-incubation: The enzyme is pre-incubated with varying concentrations of taniborbactam for a defined period to allow for inhibitor binding.

-

Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate (e.g., nitrocefin).

-

Measurement of Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve. For determining the Kᵢ value, kinetic parameters are measured at various substrate and inhibitor concentrations and the data is fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

Taniborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, addresses a critical unmet medical need. The data presented in this guide underscore its potent inhibitory properties and provide a foundational understanding for researchers and drug development professionals. Further clinical development will be crucial in establishing the therapeutic role of taniborbactam in treating serious Gram-negative infections.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

Taniborbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing β-lactamase enzymes, pose a significant threat to public health. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that addresses a critical unmet need in the treatment of serious infections caused by these challenging pathogens.[1][2] This technical guide provides an in-depth overview of the spectrum of activity of taniborbactam, primarily in combination with the fourth-generation cephalosporin, cefepime, against a wide range of clinically relevant Gram-negative bacteria.

Taniborbactam is a cyclic boronate-based inhibitor with a unique mechanism of action, enabling it to inhibit both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B).[3][4] This broad-spectrum inhibition restores the in vitro activity of cefepime against many MDR organisms, including carbapenem-resistant Enterobacterales (CRE) and difficult-to-treat resistant Pseudomonas aeruginosa.[5][6]

Mechanism of Action

Taniborbactam's broad inhibitory profile stems from its ability to mimic the transition state of β-lactam hydrolysis. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of MBLs.[7][8] This dual-action mechanism effectively neutralizes a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), OXA-48-like enzymes, and MBLs like NDM and VIM.[3][9]

Figure 1: Mechanism of Action of Cefepime-Taniborbactam.

In Vitro Spectrum of Activity

The combination of cefepime and taniborbactam has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant isolates. The data presented below summarizes the minimum inhibitory concentration (MIC) values for cefepime-taniborbactam against various bacterial species and resistance phenotypes.

Enterobacterales

Taniborbactam significantly enhances the activity of cefepime against Enterobacterales, including strains producing a wide variety of β-lactamases. The addition of taniborbactam at a fixed concentration of 4 mg/L results in a substantial reduction in cefepime MICs.[9][10]

Table 1: In Vitro Activity of Cefepime-Taniborbactam and Comparators against Enterobacterales [5][9][10]

| Organism/Phenotype | Cefepime-Taniborbactam MIC50 (µg/mL) | Cefepime-Taniborbactam MIC90 (µg/mL) | Cefepime-Taniborbactam % Susceptible (≤16 µg/mL) |

| All Enterobacterales | 0.06 | 0.25 | 99.5 - 99.7% |

| ESBL Phenotype | - | - | 99.1% |

| Cefepime-Resistant | - | - | 98.3% |

| Meropenem-Resistant | - | - | 89 - 94.5% |

| Multidrug-Resistant (MDR) | - | - | >95 - 97.9% |

| KPC-positive | - | - | 100% |

| OXA-48-like-positive | - | - | 98.8 - 99% |

| VIM-positive | - | - | 95 - 100% |

| NDM-positive | - | - | 76 - 84.6% |

Note: Data compiled from global surveillance studies (GEARS program) from 2018-2022. Susceptibility breakpoints are provisional.

Pseudomonas aeruginosa

Cefepime-taniborbactam also exhibits potent activity against P. aeruginosa, including isolates with various resistance mechanisms. Taniborbactam lowers the cefepime MIC90 against P. aeruginosa by approximately 4-fold.[9][10]

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against Pseudomonas aeruginosa [6][9][10]

| Organism/Phenotype | Cefepime-Taniborbactam MIC50 (µg/mL) | Cefepime-Taniborbactam MIC90 (µg/mL) | Cefepime-Taniborbactam % Susceptible (≤16 µg/mL) |

| All P. aeruginosa | 2 | 8 | 96.5 - 97.4% |

| Meropenem-Resistant | - | - | 85% |

| Multidrug-Resistant (MDR) | - | - | 80% |

| VIM-positive | - | - | 82 - 87.4% |

Note: Data compiled from global surveillance studies from 2018-2022. Susceptibility breakpoints are provisional.

Activity Against Other Gram-Negative Bacilli

Limited data is available for the activity of cefepime-taniborbactam against other non-fermenting Gram-negative bacilli. One study noted that potentiation of cefepime by taniborbactam was less reliable against Acinetobacter baumannii with MBLs, likely due to slower uptake or stronger efflux.[11] However, potentiation was observed for Stenotrophomonas maltophilia.[11][12]

Experimental Protocols

The in vitro activity data for cefepime-taniborbactam is primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

-

Methodology: MICs are determined by broth microdilution in accordance with the guidelines provided in CLSI document M07.[13]

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium used for susceptibility testing.

-

Inoculum: A standardized bacterial inoculum, typically 5 x 105 colony-forming units (CFU)/mL, is used.

-

Drug Concentrations: Cefepime is tested across a range of doubling dilutions, while taniborbactam is typically tested at a fixed concentration of 4 mg/L.[9][10]

-

Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Quality Control: Appropriate ATCC quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each run to ensure the accuracy and reproducibility of the results.[12]

Figure 2: Experimental Workflow for MIC Determination.

Mechanisms of Resistance to Cefepime-Taniborbactam

While cefepime-taniborbactam demonstrates broad activity, resistance can still occur. Potential mechanisms of resistance include:[9][10]

-

Carriage of specific β-lactamases not inhibited by taniborbactam: Notably, taniborbactam has limited activity against IMP-type MBLs.[3][11]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in PBP3 can reduce the binding affinity of cefepime.[9]

-

Permeability defects: Changes in porin channels can limit the entry of the drug into the bacterial cell.[9]

-

Upregulation of efflux pumps: Increased expression of efflux pumps can actively transport the drug out of the cell.[9]

Clinical Development

Cefepime-taniborbactam has completed Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[5][14] The CERTAIN-1 trial demonstrated that cefepime-taniborbactam was superior to meropenem for the treatment of cUTI.[14]

Conclusion

Taniborbactam, in combination with cefepime, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its broad spectrum of activity, encompassing both serine- and metallo-β-lactamase producers, offers a promising new therapeutic option for serious infections. The potent in vitro activity against a wide range of challenging pathogens, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa, underscores its potential to address critical unmet medical needs. Further clinical studies will continue to define the role of this novel combination in the clinical setting.

References

- 1. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taniborbactam - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro comparative activity of the new beta-lactamase inhibitor taniborbactam with cefepime or meropenem against Klebsiella pneumoniae and cefepime against Pseudomonas aeruginosa metallo-beta-lactamase-producing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. venatorx.com [venatorx.com]

- 7. dev.venatorx.com [dev.venatorx.com]

- 8. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cefepime-taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefepime-Taniborbactam in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Taniborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor. It is being developed in combination with cefepime to combat serious infections caused by multidrug-resistant Gram-negative bacteria. Taniborbactam is distinguished by its ability to inhibit both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B), such as VIM and NDM variants. Understanding the pharmacokinetic profile of taniborbactam in preclinical models is crucial for predicting its behavior in humans and for designing effective clinical trial protocols. This technical guide provides an in-depth summary of the preclinical pharmacokinetics of taniborbactam, focusing on data from murine infection models.

Core Pharmacokinetic Properties

Preclinical studies have primarily utilized murine models to characterize the absorption, distribution, metabolism, and excretion (ADME) of taniborbactam. These studies have been instrumental in establishing the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with its efficacy.

Absorption and Distribution

Following subcutaneous administration in murine models, taniborbactam is readily absorbed and distributed. Pharmacokinetic analyses in these models have been satisfactorily described using one-compartment models with first-order elimination. An important parameter in the distribution of taniborbactam is its binding to plasma proteins. In mice, the plasma protein binding of taniborbactam has been determined to be 19.4%[1][2].

Metabolism and Excretion

Preclinical data suggest that taniborbactam is primarily cleared through renal excretion as an unchanged drug. This is consistent with findings from initial human studies where a high fraction of the administered dose was recovered in the urine[3].

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of taniborbactam observed in various preclinical murine models. These studies have been fundamental in establishing human-simulated regimens for further evaluation of efficacy.

| Animal Model | Infection Model | Dosing Regimen | Key Pharmacokinetic Parameters | Reference |

| Murine | Thigh Infection | Human-simulated regimen (HSR) of cefepime co-administered with taniborbactam at a 2:1 ratio | Best-fit parameters: Volume (V): 0.4 L/kgFirst-order absorption rate constant (ka): 45.5 h⁻¹Overall elimination rate constant (ke): 0.6 h⁻¹ | --INVALID-LINK-- |

| Murine | Pneumonia | Human-simulated escalating exposures of taniborbactam with a fixed cefepime regimen | Plasma fAUC₀₋₂₄/MIC associated with: - Stasis (Enterobacterales): 0.96- 1-log kill (Enterobacterales): 4.03- Stasis (P. aeruginosa): 1.35- 1-log kill (P. aeruginosa): 3.02 | --INVALID-LINK-- |

| Murine | Complicated Urinary Tract Infection (cUTI) | Human-simulated regimen of cefepime/taniborbactam | Efficacy demonstrated against isolates with cefepime/taniborbactam MICs up to 32 mg/L. | --INVALID-LINK-- |

fAUC₀₋₂₄: Area under the free drug plasma concentration-time curve over 24 hours. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols used in key preclinical studies of taniborbactam.

Murine Thigh Infection Model

-

Animal Preparation: Mice are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done with two doses, for instance, 250 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Infection Induction: A bacterial suspension of a specific strain (e.g., Enterobacterales or P. aeruginosa) is injected into the thigh muscle of the mice.

-

Drug Administration: Taniborbactam, in combination with cefepime, is administered subcutaneously. Dose-ranging and dose-fractionation studies are conducted to determine the PK/PD driver.

-

Sample Collection and Analysis: At predetermined time points, blood samples are collected to determine plasma drug concentrations. Thigh tissues are collected to quantify the bacterial burden.

-

Data Analysis: The relationship between the pharmacokinetic exposures (e.g., fAUC/MIC, %fT>MIC) and the pharmacodynamic outcome (change in bacterial log₁₀ CFU) is modeled to identify the PK/PD index that best predicts efficacy. The free fraction of taniborbactam in plasma is used for these calculations.

Murine Pneumonia Model

-

Animal Preparation: Similar to the thigh infection model, mice are rendered neutropenic with cyclophosphamide. To better simulate human pharmacokinetics, a controlled degree of renal impairment is induced using uranyl nitrate administered intraperitoneally three days before infection.

-

Infection Induction: Pneumonia is induced by intranasal inoculation of a bacterial suspension.

-

Drug Administration: Human-simulated regimens of cefepime and taniborbactam are administered subcutaneously. These regimens are designed to mimic the plasma concentration-time profiles observed in humans.

-

Sample Collection and Analysis: Plasma and bronchoalveolar lavage (BAL) fluid are collected at various time points. Drug concentrations in both matrices are determined. The concentration in the epithelial lining fluid (ELF) is calculated from the BAL fluid concentration using the urea dilution method.

-

Data Analysis: Pharmacokinetic parameters in both plasma and ELF are determined. The efficacy is assessed by measuring the change in bacterial load in the lungs after 24 hours of therapy.

Bioanalytical Method for Taniborbactam Quantification

-

Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying taniborbactam in plasma and other biological fluids.

-

Sample Preparation: Plasma samples are typically processed by protein precipitation. Urine and dialysate samples may undergo solid-phase extraction.

-

Lower Limit of Quantitation (LLOQ): The LLOQ for taniborbactam in plasma has been reported to be as low as 5.00 ng/mL.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical flows in the preclinical evaluation of taniborbactam, the following diagrams are provided.

Conclusion

The preclinical pharmacokinetic studies of taniborbactam in murine models have been pivotal in establishing its profile and informing its clinical development. These studies have identified fAUC/MIC as the key PK/PD driver of its efficacy in combination with cefepime. The data generated from these well-defined animal models, particularly the thigh and pneumonia infection models, provide a strong rationale for the dosing regimens being evaluated in ongoing clinical trials for the treatment of complicated urinary tract infections and nosocomial pneumonia. Further research will continue to refine our understanding of taniborbactam's disposition in various patient populations.

References

- 1. In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.venatorx.com [dev.venatorx.com]

- 3. Safety and Pharmacokinetics in Human Volunteers of Taniborbactam (VNRX-5133), a Novel Intravenous β-Lactamase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Broad-Spectrum β-Lactamase Inhibition by Taniborbactam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate β-lactamase inhibitor with an exceptionally broad spectrum of activity, encompassing all four Ambler classes of β-lactamases: A, B, C, and D.[1][2][3] This technical guide delves into the structural biology of taniborbactam's interaction with both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), providing a detailed overview of its binding mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action: A Tale of Two Enzyme Classes

Taniborbactam's broad-spectrum activity stems from its ability to effectively inhibit both serine- and metallo-β-lactamases through distinct but related mechanisms.[2][3][4]

Inhibition of Serine-β-Lactamases (SBLs):

Against SBLs (Classes A, C, and D), taniborbactam acts as a reversible covalent inhibitor.[2][3][5][6] The boron atom in taniborbactam is electrophilic and is attacked by the active site serine residue (e.g., Ser70 in CTX-M-15), forming a stable, covalent tetrahedral adduct.[7][8][9] This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, effectively trapping the enzyme in an inactive state.[7][8] Crystallographic studies reveal that a hydroxyl group on the boron atom is positioned within the oxyanion hole, further stabilizing the complex.[7][9] Taniborbactam exhibits a slow dissociation from SBLs, leading to a prolonged residence time in the active site and sustained inhibition.[2][3][4]

Inhibition of Metallo-β-Lactamases (MBLs):

In the active site of MBLs (Class B), which utilize one or two zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2][3][5] The bicyclic boronate core of taniborbactam is thought to mimic the transition state of β-lactam hydrolysis.[2] X-ray crystallography of taniborbactam in complex with NDM-1 and VIM-2 reveals that the tetrahedral boron species binds to the zinc-bound hydroxide ion.[9][10][11] This interaction, along with coordination of taniborbactam's carboxylate group with a zinc ion, prevents the enzyme from hydrolyzing β-lactam substrates.[11] An interesting feature observed in the crystal structure with NDM-1 is the cyclization of taniborbactam's acylamino oxygen onto the boron atom.[10] The N-(2-aminoethyl)cyclohexylamine side chain of taniborbactam also plays a crucial role by interacting with residues in the active site, and mutations in these residues can lead to resistance.[11][12][13]

Quantitative Inhibition Data

The potency of taniborbactam against a wide range of β-lactamases has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Ki) of Taniborbactam against Various β-Lactamases

| β-Lactamase | Ambler Class | Organism | Ki (μM) |

| CTX-M-15 | A | E. coli | 0.017[5] |

| KPC-2 | A | K. pneumoniae | 0.009[5] |

| SHV-5 | A | K. pneumoniae | 0.002[5] |

| NDM-1 | B | K. pneumoniae | 0.081[5] |

| VIM-1 | B | P. aeruginosa | 0.019[10] |

| VIM-2 | B | P. aeruginosa | 0.019[5] |

| P99 AmpC | C | E. cloacae | 0.011[5] |

| PDC-3 | C | P. aeruginosa | 4.1-fold lower Ki app than avibactam[1] |

| PDC-88 | C | P. aeruginosa | 9-fold lower Ki app than avibactam[1] |

| OXA-10 | D | P. aeruginosa | - |

| OXA-48 | D | K. pneumoniae | 0.35[5] |

Table 2: Kinetic Parameters for Taniborbactam Inhibition of Serine-β-Lactamases

| β-Lactamase | k2/Ki (M-1s-1) | koff (s-1) | Half-life (t1/2) (min) |

| CTX-M-15 | 1.2 x 105[5] | 3.8 x 10-4[5] | 30[2][3][4] |

| KPC-2 | 1.5 x 105[5] | 1.1 x 10-4[5] | 105[2][3][4][6] |

| P99 AmpC | 1.1 x 104[5] | 2.1 x 10-4[5] | 55[2][3][4] |

Table 3: 50% Inhibitory Concentrations (IC50) of Taniborbactam

| β-Lactamase | IC50 (μM) |

| NDM-1 | 0.01[9][14] |

| NDM K224I variant | 0.14[9][14] |

Experimental Protocols

The structural and kinetic data presented were obtained through a combination of key experimental techniques.

Protein Expression and Purification

Recombinant β-lactamase enzymes are typically overexpressed in Escherichia coli strains. The cells are grown in a suitable medium, and protein expression is induced. Following cell lysis, the target enzyme is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Enzyme Kinetics Assays

The inhibitory activity of taniborbactam is determined using steady-state enzyme kinetics. The hydrolysis of a chromogenic substrate (e.g., nitrocefin or CENTA) by the β-lactamase is monitored spectrophotometrically in the presence and absence of the inhibitor.

-

IC50 Determination: The concentration of taniborbactam required to reduce the initial rate of substrate hydrolysis by 50% is determined by fitting the data to a dose-response curve.

-

Ki Determination: For competitive inhibitors, the inhibitor constant (Ki) is determined by measuring the initial rates of hydrolysis at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Kinetic Parameter Determination (kon, koff): The second-order rate constant for covalent bond formation (k2/Ki) and the off-rate (k-2 or koff) are determined using progress-curve analysis or jump-dilution methods, respectively.[5]

X-ray Crystallography

To elucidate the structural basis of inhibition, co-crystal structures of β-lactamases in complex with taniborbactam are determined.

-

Crystallization: The purified enzyme is mixed with taniborbactam and subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known β-lactamase structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates of the enzyme-inhibitor complex. Refinement statistics such as Rwork/Rfree are used to assess the quality of the final model.[1]

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and workflows involved in understanding taniborbactam's interaction with β-lactamases.

References

- 1. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Structural basis of metallo-β-lactamase resistance to taniborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

Taniborbactam Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for taniborbactam hydrochloride (VNRX-5133 hydrochloride). The information is curated for researchers, scientists, and drug development professionals, with a focus on clear data presentation and detailed experimental methodologies.

Core Physicochemical Properties

This compound is a broad-spectrum β-lactamase inhibitor pivotal in overcoming antibiotic resistance. An understanding of its solubility and stability is critical for its effective formulation and development.

Solubility Profile

This compound exhibits solubility in a range of solvents, a crucial factor for in vitro and in vivo studies. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 33.33[1][2] | 72.11[2] | Ultrasonic assistance may be required[1][2]. |

| DMSO | 200[1][2] | 432.73[2] | Ultrasonic assistance may be required[1][2]. |

| PBS | 50[3] | 108.18[3] | Clear solution; ultrasonic assistance may be required[3]. |

Table 2: Solubility of this compound in Co-Solvent Systems

| Co-Solvent System | Solubility (mg/mL) | Molar Concentration (mM) |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5[3] | 10.82[3] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5[3] | 10.82[3] |

| 10% DMSO >> 90% corn oil | ≥ 5[3] | 10.82[3] |

| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | ≥ 2.5[3] | 5.41[3] |

| 5% DMSO >> 95% (20% SBE-β-CD in saline) | ≥ 2.5[3] | 5.41[3] |

| 1% DMSO >> 99% saline | ≥ 0.5[3] | 1.08[3] |

Stability Data

The stability of this compound is paramount for its storage, handling, and therapeutic efficacy. The following data outlines its stability under various conditions.

Table 3: Storage and Stability of this compound

| Condition | Stability | Notes |

| Solid Form | ||

| -20°C | Long-term storage | Protect from light, store under nitrogen[4]. |

| In Solvent | ||

| -80°C | 6 months[4] | Protect from light, store under nitrogen[4]. |

| -20°C | 1 month[4] | Protect from light, store under nitrogen[4]. |

| Non-plasma samples | Addition of water:formic acid (100:2, v/v) at a 1:1 ratio ensures drug stability prior to storage at -80°C.[5] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following are representative methodologies based on standard pharmaceutical practices for determining solubility and conducting forced degradation studies.

Protocol 1: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, DMSO, buffers of varying pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This protocol outlines a typical approach.

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions as outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to a controlled light source (e.g., specified by ICH Q1B guidelines).

-

-

Neutralization (for acidic/basic hydrolysis): After the stress period, neutralize the samples.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

References

- 1. reactivi.ro [reactivi.ro]

- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Taniborbactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to taniborbactam, a novel broad-spectrum β-lactamase inhibitor. The primary focus is on the combination of taniborbactam with cefepime, for which standardized testing methodologies are most established.

Introduction

Taniborbactam (formerly VNRX-5133) is a potent, bicyclic boronate β-lactamase inhibitor that restores the activity of partner β-lactams against a wide range of Gram-negative bacteria.[1] It exhibits a unique broad-spectrum of inhibition, covering Ambler class A, C, and D serine-β-lactamases, as well as class B metallo-β-lactamases (MBLs) such as NDM and VIM.[2][3] This document outlines the standardized procedures for in vitro susceptibility testing of taniborbactam in combination with cefepime, primarily focusing on the reference broth microdilution (BMD) method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The in vitro activity of cefepime-taniborbactam has been extensively evaluated against large collections of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key Gram-negative pathogens. For testing purposes, taniborbactam is used at a fixed concentration of 4 µg/mL.

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales

| Organism Set | No. of Isolates | Cefepime-Taniborbactam MIC₅₀ (µg/mL) | Cefepime-Taniborbactam MIC₉₀ (µg/mL) | % Inhibited at ≤16 µg/mL |

| All Enterobacterales | 20,725 | 0.06 | 0.25 | 99.5% |

| Meropenem-Resistant | - | - | - | ≥ 89% |

| Ceftazidime-Avibactam-Resistant | - | - | - | >80% |

| KPC-positive | - | - | - | 100% |

| OXA-48-like-positive | - | - | - | 99% |

| NDM-positive | - | - | - | 76% |

| VIM-positive | - | - | - | 95% |

Data compiled from large surveillance studies.[4][5]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

| Organism Set | No. of Isolates | Cefepime-Taniborbactam MIC₅₀ (µg/mL) | Cefepime-Taniborbactam MIC₉₀ (µg/mL) | % Inhibited at ≤16 µg/mL |

| All P. aeruginosa | 7,919 | 2 | 8 | 96.5% |

| Meropenem-Resistant | - | - | - | 85% |

| Multidrug-Resistant (MDR) | - | - | - | 80% |

| VIM-positive | - | - | - | 82% |

Data compiled from large surveillance studies.[4][5]

Experimental Protocols

Broth Microdilution (BMD) Method for Cefepime-Taniborbactam

This protocol is based on the CLSI M07 standard, which is the reference method for MIC determination.

a. Materials:

-

Cefepime analytical powder

-

Taniborbactam analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Quality control (QC) bacterial strains (see Table 3)

b. Preparation of Antimicrobial Stock Solutions:

-

Prepare a stock solution of cefepime at a concentration of 1280 µg/mL in a suitable solvent.

-

Prepare a stock solution of taniborbactam at a concentration of 400 µg/mL in a suitable solvent.

-

Sterilize the stock solutions by filtration through a 0.22 µm filter.

-

Store stock solutions at -70°C or below.

c. Preparation of Microtiter Plates:

-

This method utilizes a fixed concentration of taniborbactam at 4 µg/mL in all wells.

-

Prepare serial two-fold dilutions of cefepime in CAMHB containing a constant 4 µg/mL of taniborbactam. The final cefepime concentrations should typically range from 0.06 to 64 µg/mL.

-

Dispense 50 µL of each cefepime-taniborbactam dilution into the wells of a 96-well microtiter plate.

-

Include a growth control well (CAMHB with 4 µg/mL taniborbactam, no cefepime) and a sterility control well (uninoculated CAMHB).

d. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for standardization.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

e. Inoculation and Incubation:

-

Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of 5 x 10⁵ CFU/mL.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

f. Reading and Interpretation of Results:

-

The MIC is defined as the lowest concentration of cefepime (in the presence of 4 µg/mL taniborbactam) that completely inhibits visible bacterial growth.

-

Reading can be done visually or with an automated plate reader.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Interpretive criteria for cefepime-taniborbactam are not yet established by CLSI or EUCAST. For research purposes, a provisional breakpoint may be used based on published studies.[6][7]

g. Quality Control:

-

Perform QC testing on each day of testing using the reference strains listed in Table 3. The MIC values for these strains should fall within the acceptable ranges.

Table 3: Quality Control Ranges for Cefepime-Taniborbactam Broth Microdilution Testing

| Quality Control Strain | Cefepime-Taniborbactam MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 0.016/4 - 0.06/4 |

| Escherichia coli ATCC 35218 | 0.016/4 - 0.06/4 |

| Escherichia coli NCTC 13353 | 0.12/4 - 1/4 |

| Klebsiella pneumoniae ATCC 700603 | 0.12/4 - 0.5/4 |

| Klebsiella pneumoniae ATCC BAA-1705 | 0.12/4 - 0.5/4 |

| Pseudomonas aeruginosa ATCC 27853 | 0.5/4 - 4/4 |

Data sourced from CLSI documentation and related studies.[8][9]

Disk Diffusion Method for Cefepime-Taniborbactam

As of the current date, standardized interpretive criteria (zone diameter breakpoints) for cefepime-taniborbactam disk diffusion have not been established by major regulatory bodies like CLSI or EUCAST.[8] The following is a general protocol based on the Kirby-Bauer method, which can be used for research and internal validation purposes. Laboratories must establish their own correlation between zone diameters and MIC values.

a. Materials:

-

Cefepime-taniborbactam disks (disk content to be validated, e.g., 30 µg cefepime / 20 µg taniborbactam has been used for other combinations).

-

Mueller-Hinton Agar (MHA) plates (4 mm depth).

-

Bacterial inoculum suspension standardized to 0.5 McFarland.

-

Sterile swabs.

-

Incubator (35°C ± 2°C).

-

Ruler or caliper for measuring zone diameters.

-

Quality control (QC) bacterial strains.

b. Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.

-

Within 15 minutes, dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply the cefepime-taniborbactam disk to the surface of the agar.

-

Incubate the plates in an inverted position in ambient air at 35°C ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of complete inhibition in millimeters.

c. Interpretation:

-

Without established breakpoints, interpretation requires correlation with MICs determined by a reference method (BMD). A scatterplot of zone diameters versus MIC values should be generated for a collection of isolates to determine the relationship and potential for establishing local interpretive criteria.

Visualizations

Mechanism of Action: Taniborbactam Inhibition of β-Lactamases

References

- 1. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reevaluation of the cefepime minimal inhibitory concentrations and disk diffusion test zone diameter relationship for a worldwide collection of Enterobacteriaceae enriched for extended-spectrum beta-lactamase-producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ihma.com [ihma.com]

- 7. ihma.com [ihma.com]

- 8. venatorx.com [venatorx.com]

- 9. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam | Semantic Scholar [semanticscholar.org]

Determining the Susceptibility of Pseudomonas aeruginosa to Taniborbactam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of taniborbactam, in combination with cefepime, against the opportunistic pathogen Pseudomonas aeruginosa. Taniborbactam is a novel broad-spectrum bicyclic boronate β-lactamase inhibitor that is being developed in combination with cefepime to address infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant P. aeruginosa.[1][2] Accurate and reproducible MIC testing is crucial for the clinical development and surveillance of this combination agent.

The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research studies.

Data Presentation: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

The combination of cefepime and taniborbactam has demonstrated potent in vitro activity against a broad range of P. aeruginosa isolates, including those resistant to carbapenems and other β-lactam agents. Taniborbactam is typically tested at a fixed concentration of 4 mg/L in combination with varying concentrations of cefepime.[3][4]

Table 1: Summary of Cefepime-Taniborbactam MICs against Pseudomonas aeruginosa

| Study Population | Cefepime-Taniborbactam MIC Range (µg/mL) | Cefepime-Taniborbactam MIC₅₀ (µg/mL) | Cefepime-Taniborbactam MIC₉₀ (µg/mL) | Reference |

| Global Surveillance Isolates (2018-2022) | Not Specified | Not Specified | 8 | [3] |

| Carbapenem-Resistant Isolates (Spain) | Not Specified | 8/4 | 32/4 | [5] |

| Clinical Isolates | 1 - 8 | 4 | 8 | [1] |

| Meropenem-Resistant Isolates (Spain) | Not Specified | 16/4 | 32/4 | [5] |

Note: MIC values for cefepime-taniborbactam are presented as the concentration of cefepime, with taniborbactam at a fixed concentration of 4 mg/L.

The addition of taniborbactam has been shown to significantly lower the MIC of cefepime against P. aeruginosa. For instance, in a global surveillance study, taniborbactam reduced the cefepime MIC₉₀ from 32 mg/L to 8 mg/L.[3]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The reference method for determining the MIC of cefepime-taniborbactam against P. aeruginosa is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][6]

Materials

-

Cefepime analytical standard

-

Taniborbactam analytical standard (Venatorx Pharmaceuticals, Inc.)[3]

-

Sterile 96-well microtiter plates

-

Pseudomonas aeruginosa isolates for testing

-

Quality control strain: P. aeruginosa ATCC 27853[7]

-

Sterile saline (0.85%) or water

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile tips

-

Incubator (35 ± 2°C)[8]

Protocol

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare stock solutions of cefepime and taniborbactam in a suitable solvent as recommended by the manufacturer.

-

Further dilutions should be made in sterile water or the appropriate broth.

-

-

Preparation of Microdilution Plates:

-

A series of two-fold dilutions of cefepime are prepared in CAMHB in the microtiter plates.

-

Taniborbactam is added to each well containing the cefepime dilutions to achieve a final fixed concentration of 4 mg/L.[3][4]

-

The final volume in each well should be 50 µL after the addition of the bacterial inoculum.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.[9]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Inoculation and Incubation:

-

Reading and Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth.

-

The MIC is defined as the lowest concentration of cefepime, in the presence of 4 mg/L taniborbactam, that completely inhibits visible growth of the organism.[11]

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

The MIC of the quality control strain (P. aeruginosa ATCC 27853) should be within the established acceptable range.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of cefepime-taniborbactam against P. aeruginosa.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Cefepime–taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Cefepime-Taniborbactam against Carbapenemase-Producing Enterobacterales and Pseudomonas aeruginosa Isolates Recovered in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam | Semantic Scholar [semanticscholar.org]

- 7. journals.asm.org [journals.asm.org]

- 8. venatorx.com [venatorx.com]

- 9. In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. venatorx.com [venatorx.com]

Preparing Taniborbactam Hydrochloride Stock Solutions for Preclinical Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam hydrochloride is a broad-spectrum β-lactamase inhibitor being developed to combat antibiotic resistance. It exhibits potent activity against both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in a variety of preclinical assays, including antimicrobial susceptibility testing (AST), enzyme inhibition assays, and in vivo efficacy studies. This document provides detailed protocols and data to guide researchers in the proper handling, dissolution, and storage of this compound for these applications.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[4] Its solubility is a key consideration for the preparation of stock solutions. The compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO).[4][5][6] For in vivo studies, specific solvent systems are often required to achieve higher concentrations and ensure biocompatibility.[5][7]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water | 33.33 mg/mL[4] | 72.11 mM | Ultrasonic treatment may be needed to aid dissolution.[4] |

| DMSO | 200 mg/mL[4][5] | 432.73 mM | Ultrasonic treatment may be needed to aid dissolution.[4][5] |

| PBS | 50 mg/mL[7] | 108.18 mM | Clear solution; ultrasonic treatment may be needed.[7] |

| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 5 mg/mL[5] | ≥ 10.82 mM | A common vehicle for in vivo studies.[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 5 mg/mL[5] | ≥ 10.82 mM | A multi-component solvent system for in vivo administration.[5] |

Note: The molecular weight of this compound is 462.18 g/mol .[4][8]

Stock Solution Preparation Protocols

The following protocols provide step-by-step guidance for preparing this compound stock solutions for various research applications.

Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro assays)

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted for various in vitro assays, such as enzyme inhibition kinetics and some antimicrobial susceptibility testing formats.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile conical-bottom polypropylene tube.

-

Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[4][5]

-

Once completely dissolved, the stock solution is ready for use or for aliquoting and storage.

Protocol 2: Aqueous Stock Solution (for in vitro assays)

This protocol is designed for preparing an aqueous stock solution of this compound, which is often preferred for cell-based assays or when DMSO may interfere with the experimental system.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of sterile, nuclease-free water to reach the desired concentration (not exceeding 33.33 mg/mL).[4]

-

Vortex the solution thoroughly.

-

Use an ultrasonic bath to aid dissolution if necessary.[4]

-

Once the powder is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]

-

The sterile aqueous stock solution is now ready for use or storage.

Protocol 3: Stock Solution for In Vivo Studies

For in vivo experiments, this compound is often reconstituted in sterile water or saline before further dilution.[10] The following is a general protocol based on practices from published studies.

Materials:

-

This compound powder

-

Sterile water for injection (WFI) or sterile 0.9% normal saline

-

Sterile vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

In a sterile environment, accurately weigh the required amount of this compound.

-

Aseptically transfer the powder to a sterile vial.

-

Reconstitute the powder with a specific volume of sterile WFI or 0.9% normal saline to a convenient stock concentration (e.g., 10 mg/mL).[10]

-

Gently swirl or vortex the vial until the powder is completely dissolved.

-

This stock solution can then be further diluted with sterile 0.9% normal saline to the final desired concentration for administration.[10]

Experimental Workflows

The following diagrams illustrate the general workflows for preparing different types of this compound stock solutions.

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their stability and activity.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | Up to 1 month[6][9][11] | Protect from light.[6][9] Store in aliquots to avoid repeated freeze-thaw cycles.[6][11] |

| -80°C | Up to 6 months[6][9][11] | Protect from light.[6][9] Preferred for long-term storage. Store in aliquots.[6][11] |

It is recommended to store stock solutions in small, single-use aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound.[6] Solutions should also be protected from light.[6][9]

Application-Specific Considerations

-

Antimicrobial Susceptibility Testing (AST): For AST, taniborbactam is often used at a fixed concentration in combination with a β-lactam antibiotic like cefepime. A common fixed concentration used in research is 4 µg/mL.[2][3][12] The appropriate stock solution (DMSO or aqueous) should be diluted in the final testing medium to achieve this concentration.

-

Enzyme Inhibition Assays: The choice of solvent for stock solutions in enzyme inhibition assays will depend on the specific assay conditions and the tolerance of the enzyme to solvents like DMSO. It is important to ensure that the final concentration of the solvent in the assay does not affect enzyme activity.

-

In Vivo Studies: The formulation of taniborbactam for in vivo studies may require specialized solvent systems to ensure solubility and tolerability. The protocols provided by suppliers for in vivo formulations often involve a combination of solvents like DMSO, PEG300, Tween-80, and saline.[5][7] It is critical to follow these recommendations closely and to perform preliminary tolerability studies if a new formulation is developed.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for obtaining reliable data in preclinical research. By adhering to the protocols and storage recommendations outlined in these application notes, researchers can ensure the integrity of their experiments and contribute to the development of this promising β-lactamase inhibitor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. abmole.com [abmole.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. reactivi.ro [reactivi.ro]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vivo pharmacodynamics of new-generation β-lactamase inhibitor taniborbactam (formerly VNRX-5133) in combination with cefepime against serine-β-lactamase-producing Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Time-Kill Assays of Cefepime-Taniborbactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of the cefepime-taniborbactam combination against various bacterial pathogens.

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring of antibiotics like cefepime, has led to widespread resistance.